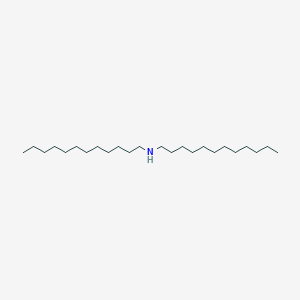

Didodecylamine

Description

Propriétés

IUPAC Name |

N-dodecyldodecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51N/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCJUDJQDGGKOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062777 | |

| Record name | 1-Dodecanamine, N-dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3007-31-6 | |

| Record name | Didodecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3007-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Dodecyl-1-dodecanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003007316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didodecylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Didodecylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Dodecanamine, N-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecanamine, N-dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didodecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-DODECYL-1-DODECANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KR2ML6H0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Didodecylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didodecylamine, a secondary long-chain amine, is a versatile compound with applications ranging from a surfactant and corrosion inhibitor to a key component in the synthesis of nanomaterials. Its utility is intrinsically linked to its distinct physical and chemical properties. This technical guide provides a comprehensive overview of these properties, including detailed experimental protocols for their determination and a summary of spectroscopic data for characterization.

Physical Properties

This compound is a waxy, crystalline solid at room temperature, typically white to off-white in color. Its long dodecyl chains contribute to its hydrophobic nature and influence its melting and boiling points. The quantitative physical properties of this compound are summarized in the table below. It is important to note that slight variations in reported values exist in the literature, which can be attributed to differences in purity and experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₅₁N | |

| Molecular Weight | 353.67 g/mol | |

| Melting Point | 45-49 °C | |

| 53 °C | [1] | |

| Boiling Point | 120-140 °C at 0.5 Torr | [1] |

| Density | 0.806 g/mL at 25 °C | |

| pKa | ~11 | |

| Solubility | ||

| Water | Insoluble | |

| Organic Solvents | Soluble in ethanol, ether, chloroform, and benzene. |

Chemical Properties

The chemical behavior of this compound is primarily dictated by the secondary amine functional group, which imparts basicity and nucleophilicity, and the long, nonpolar alkyl chains that confer hydrophobicity.

| Property | Description | Source(s) |

| Basicity | As a secondary amine, this compound is a weak base and reacts with acids to form the corresponding ammonium salts. | |

| Nucleophilicity | The lone pair of electrons on the nitrogen atom makes it a good nucleophile, allowing it to participate in various reactions. | |

| Reactivity with Acids | Reacts exothermically with strong acids. | |

| Reactivity with Oxidizing Agents | Incompatible with strong oxidizing agents. | |

| Acylation | Reacts with acyl chlorides and acid anhydrides to form amides. This is a common reaction for primary and secondary amines. | |

| Alkylation | Can be alkylated by alkyl halides. Reaction with excess methyl iodide leads to the formation of a quaternary ammonium salt, which can undergo Hofmann elimination. | |

| Reaction with Nitrous Acid | Secondary amines react with nitrous acid to form N-nitrosamines. | |

| Thermal Stability | Decomposes upon heating, potentially emitting toxic fumes of nitrogen oxides. |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

| Technique | Key Features |

| ¹H NMR | The proton NMR spectrum is characterized by a broad multiplet in the aliphatic region (δ 0.8-1.6 ppm) corresponding to the numerous methylene and methyl protons of the dodecyl chains. The protons on the carbons alpha to the nitrogen atom are shifted downfield to approximately δ 2.5-2.8 ppm. |

| ¹³C NMR | The carbon NMR spectrum shows a series of peaks in the aliphatic region (δ 14-32 ppm) for the dodecyl chains. The carbons directly bonded to the nitrogen atom appear further downfield, typically in the range of δ 40-50 ppm. |

| FT-IR | The infrared spectrum displays characteristic C-H stretching vibrations for the alkyl chains around 2850-2960 cm⁻¹. A key feature for the secondary amine is the N-H stretching vibration, which appears as a weak to medium band in the region of 3300-3500 cm⁻¹. The N-H bending vibration is typically observed around 1550-1650 cm⁻¹. |

| Mass Spectrometry | Under electron ionization (EI), this compound undergoes fragmentation. A common fragmentation pattern for long-chain amines is the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable immonium ion. The fragmentation pattern can be used to confirm the structure of the molecule. |

Experimental Protocols

The following are detailed methodologies for the determination of the key physical and chemical properties of this compound.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more controlled heating rate (1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the substance.

Boiling Point Determination (Micro Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

-

Sample Preparation: A small amount of this compound (a few drops) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube filled with mineral oil).

-

Heating: The heating bath is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end.

-

Observation: Heating is continued until a continuous and rapid stream of bubbles is observed. The heat is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point. The atmospheric pressure should also be recorded.

Solubility Determination (Shake-Flask Method)

Principle: This method determines the saturation concentration of a solute in a solvent at a given temperature.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask with a tight-fitting stopper.

-

Equilibration: The flask is agitated in a constant temperature bath for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the mixture is allowed to stand in the constant temperature bath to allow the undissolved solute to settle.

-

Analysis: A known volume of the supernatant is carefully removed, filtered to remove any suspended particles, and the concentration of this compound is determined using a suitable analytical technique, such as gas chromatography (GC) or titration.

pKa Determination (Potentiometric Titration)

Principle: The pKa is a measure of the acidity of a compound. For an amine, it is the pH at which the protonated (ammonium ion) and unprotonated (free amine) forms are present in equal concentrations.

Methodology:

-

Sample Preparation: A known amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, known increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.

Visualization of a Key Application Workflow

This compound is frequently used as a capping and stabilizing agent in the synthesis of nanoparticles. The following diagram illustrates the logical workflow of a typical colloidal synthesis of this compound-capped nanoparticles.

This workflow demonstrates the key stages in the synthesis, where this compound plays a crucial role in controlling the growth and preventing the agglomeration of the nanoparticles, ultimately leading to a stable colloidal dispersion.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with standardized protocols for their experimental determination. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this versatile long-chain amine. A thorough understanding of these fundamental properties is essential for the successful application of this compound in various scientific and industrial fields.

References

Synthesis of Didodecylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing didodecylamine, a secondary amine with significant applications in materials science and as a chemical intermediate. This document details the core chemical principles, detailed experimental methodologies for key synthetic routes, and summarizes relevant quantitative data to facilitate comparison and implementation in a laboratory setting.

Introduction

This compound, also known as N,N-didodecylamine or dilaurylamine, is a symmetrical secondary amine consisting of a nitrogen atom bonded to two dodecyl (C12) chains. Its long, lipophilic alkyl groups and polar amine head make it an amphiphilic molecule with utility as a surfactant, a stabilizing agent in nanoparticle synthesis, and a corrosion inhibitor.[1] This guide explores the most common and effective laboratory-scale synthesis pathways: Reductive Amination, N-Alkylation, and Catalytic Amination of Alcohols.

Synthesis Pathways

Three primary strategies are commonly employed for the synthesis of this compound. The selection of a specific pathway often depends on the availability of starting materials, desired purity, scalability, and the laboratory's equipment and safety protocols.

Reductive Amination

Reductive amination is a highly versatile and controlled method for C-N bond formation.[2] This pathway involves the reaction of a primary amine (dodecylamine) with an aldehyde (dodecanal). The reaction proceeds in two main steps: the initial formation of an imine intermediate followed by its in-situ reduction to the target secondary amine. This method is often preferred due to its high selectivity, which minimizes the formation of tertiary amine byproducts.[3]

// Nodes Dodecylamine [label="Dodecylamine\n(Primary Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dodecanal [label="Dodecanal\n(Aldehyde)", fillcolor="#F1F3F4", fontcolor="#202124"]; Imine [label="Imine Intermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"]; this compound [label="this compound\n(Secondary Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; ReducingAgent [label="Reducing Agent\n(e.g., NaBH(OAc)₃)", shape=cds, fillcolor="#E8F0FE", fontcolor="#202124"];

// Edges Dodecylamine -> Imine [label="+ Dodecanal", color="#34A853"]; Dodecanal -> Imine [color="#34A853"]; Imine -> this compound [label="+ Reduction", color="#4285F4"]; ReducingAgent -> Imine [style=dashed, arrowhead=none, color="#4285F4"]; }

Caption: Reductive amination of dodecylamine with dodecanal.

N-Alkylation of Dodecylamine

Direct N-alkylation is a classical approach that involves the nucleophilic substitution reaction between a primary amine (dodecylamine) and an alkyl halide (e.g., 1-bromododecane). A base is required to neutralize the hydrohalic acid formed during the reaction. The primary challenge of this method is controlling the degree of alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to potential over-alkylation to form the tertiary amine (tridodecylamine) and subsequent quaternization to an ammonium salt.[3][4]

// Nodes Dodecylamine [label="Dodecylamine\n(Primary Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dodecyl_Halide1 [label="Dodecyl Halide\n(1st eq.)", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound\n(Desired Product)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dodecyl_Halide2 [label="Dodecyl Halide\n(Excess)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tridodecylamine [label="Tridodecylamine\n(Over-alkylation)", shape=box, style="filled,dashed", fillcolor="#FCE8E6", fontcolor="#202124"]; Quaternary_Salt [label="Quaternary Salt\n(Byproduct)", shape=box, style="filled,dashed", fillcolor="#FCE8E6", fontcolor="#202124"]; Base [label="Base\n(e.g., NaHCO₃)", shape=cds, fillcolor="#E8F0FE", fontcolor="#202124"];

// Edges Dodecylamine -> this compound [label="+ Dodecyl Halide", color="#4285F4"]; Dodecyl_Halide1 -> this compound [color="#4285F4"]; Base -> this compound [style=dashed, arrowhead=none, color="#4285F4"]; this compound -> Tridodecylamine [label="+ Dodecyl Halide", color="#EA4335"]; Dodecyl_Halide2 -> Tridodecylamine [color="#EA4335"]; Tridodecylamine -> Quaternary_Salt [label="+ Dodecyl Halide", color="#EA4335"]; } Caption: N-Alkylation pathway showing potential over-alkylation.

Catalytic Amination of Dodecanol

The direct synthesis of amines from alcohols is an atom-economical and environmentally favorable "green" chemistry approach. This method involves the reaction of 1-dodecanol with an amine source, typically ammonia or dodecylamine, over a heterogeneous catalyst at elevated temperature and pressure. The generally accepted mechanism involves the initial dehydrogenation of the alcohol to an aldehyde, which then undergoes reductive amination on the catalyst surface. While this process is highly effective for producing primary amines from alcohols and ammonia, it can be adapted to synthesize secondary amines, although this may lead to a mixture of primary, secondary, and tertiary amine products.

// Nodes Dodecanol [label="1-Dodecanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Heterogeneous Catalyst\n(e.g., Ru/C)", shape=octagon, fillcolor="#E8F0FE", fontcolor="#202124"]; Dehydrogenation [label="Dehydrogenation", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Dodecanal [label="Dodecanal Intermediate", fillcolor="#FFF7E0", fontcolor="#202124"]; AmineSource [label="Amine Source\n(NH₃ or Dodecylamine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Condensation [label="Condensation", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Imine [label="Imine Intermediate", fillcolor="#FFF7E0", fontcolor="#202124"]; Hydrogenation [label="Hydrogenation", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Dodecanol -> Dehydrogenation [color="#34A853"]; Catalyst -> Dehydrogenation [style=dashed, arrowhead=none, color="#34A853"]; Dehydrogenation -> Dodecanal [color="#34A853"]; Dodecanal -> Condensation [color="#4285F4"]; AmineSource -> Condensation [color="#4285F4"]; Condensation -> Imine [color="#4285F4"]; Imine -> Hydrogenation [color="#EA4335"]; Catalyst -> Hydrogenation [style=dashed, arrowhead=none, color="#EA4335"]; Hydrogenation -> Product [color="#EA4335"]; }

Caption: Mechanism for catalytic amination of an alcohol.

Experimental Protocols

The following sections provide representative experimental protocols. These are generalized procedures and may require optimization based on specific laboratory conditions, reagent purity, and desired scale.

Protocol for Reductive Amination

This protocol is adapted from established methods for the reductive amination of aldehydes with primary amines using sodium triacetoxyborohydride.

-

Materials:

-

Dodecylamine (1.0 eq.)

-

Dodecanal (1.05 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

-

Dichloromethane (DCM) or Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis

-

-

Procedure:

-

In a round-bottom flask, dissolve dodecylamine (1.0 eq.) in dichloromethane.

-

Add dodecanal (1.05 eq.) to the stirred solution.

-

Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Slowly add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions over 20-30 minutes. The reaction may be mildly exothermic.

-

Let the reaction stir at room temperature for 12-24 hours. Monitor progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Protocol for N-Alkylation

This protocol is based on the direct alkylation of a primary amine with an alkyl halide in the presence of a mild base.

-

Materials:

-

Dodecylamine (1.0 eq.)

-

1-Bromododecane (1.1 eq.)

-

Sodium bicarbonate (NaHCO₃) (2.0 eq.)

-

Acetonitrile or N,N-Dimethylformamide (DMF)

-

Standard glassware for reflux reactions

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve dodecylamine (1.0 eq.) in acetonitrile.

-

Add sodium bicarbonate (2.0 eq.) to the solution.

-

Add 1-bromododecane (1.1 eq.) to the reaction mixture.

-

Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS, observing the disappearance of the primary amine and the appearance of the secondary and potentially tertiary amine products.

-

After the reaction, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude product can be purified by vacuum distillation. Careful fractional distillation is required to separate this compound from unreacted starting materials and over-alkylation products.

-

Quantitative Data Summary

The following tables summarize quantitative data from literature for reactions analogous or related to the synthesis of this compound. This data provides a baseline for expected outcomes, though specific yields for this compound will require experimental optimization.

Table 1: Catalytic Amination of 1-Dodecanol to Dodecylamine

| Parameter | Value | Reference |

|---|---|---|

| Substrate | 1-Dodecanol | |

| Amine Source | Ammonia (NH₃) | |

| Catalyst | 5 wt% Ru/C | |

| Temperature | 150 °C | |

| NH₃ Pressure | 4 bar | |

| H₂ Pressure | 2 bar | |

| Reaction Time | 24 hours |

| Yield of Dodecylamine | 83.8% | |

Table 2: Representative Conditions for Reductive Amination & N-Alkylation

| Pathway | Amine | Electrophile | Reagent/Catalyst | Solvent | Conditions | Notes | Reference |

|---|---|---|---|---|---|---|---|

| Reductive Amination | Dodecylamine | Butanal | NaBH(OAc)₃ | Dichloroethane | Room Temp, 12-24h | General protocol, yield not specified. |

| N-Alkylation | Dodecylamine | Butyl bromide | NaHCO₃ | Acetonitrile | Reflux (~80°C), 6-12h | General protocol, risk of over-alkylation. | |

Purification and Characterization

Purification of the crude this compound product is critical to remove unreacted starting materials and byproducts.

-

Vacuum Distillation: Due to its high boiling point, this compound is best purified by vacuum distillation. This technique effectively separates the product from less volatile impurities like quaternary ammonium salts and more volatile starting materials.

-

Column Chromatography: For smaller scales or to achieve very high purity, column chromatography using silica gel is effective. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate) can separate the non-polar tridodecylamine byproduct, the desired this compound, and the more polar dodecylamine starting material.

-

Acid-Base Extraction: To remove amine impurities, the crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl). The protonated amines will partition into the aqueous layer. The organic layer can then be washed, dried, and concentrated.

Characterization of the final product should be performed to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry.

Conclusion

The synthesis of this compound can be successfully achieved through several established organic chemistry pathways. Reductive amination offers a high degree of control and selectivity, making it an excellent choice for minimizing byproducts. N-alkylation provides a more direct route but requires careful control to prevent over-alkylation. Catalytic amination of dodecanol represents a modern, atom-economical approach, though it may require more specialized equipment and catalyst handling. The protocols and data presented in this guide serve as a foundational resource for researchers to select and optimize the most suitable method for their specific needs.

References

Technical Guide: Solubility of Didodecylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didodecylamine (CAS: 3007-31-6), also known as dilaurylamine, is a secondary amine characterized by two twelve-carbon alkyl chains attached to a nitrogen atom. Its chemical formula is C₂₄H₅₁N. This structure imparts a significant hydrophobic and lipophilic nature to the molecule, making it practically insoluble in water but generally soluble in nonpolar organic solvents. This compound typically appears as a white crystalline solid at room temperature.

Understanding the solubility of this compound is crucial for its application in various fields, including as a corrosion inhibitor, a reagent in organic synthesis, a surface-active agent, and in the formation of nanoparticles and drug delivery systems. This guide provides an in-depth overview of its solubility characteristics, experimental protocols for solubility determination, and logical workflows relevant to its application.

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its solubility can be inferred from its chemical structure and from data on related long-chain amines. The principle of "like dissolves like" is paramount: this compound, being a large, nonpolar molecule, will exhibit the highest solubility in nonpolar organic solvents. Its solubility is expected to decrease as the polarity of the solvent increases.

For context, the closely related primary amine, dodecylamine (C₁₂H₂₇N), is reported to be miscible with ethanol, ethyl ether, and benzene, and soluble in chloroform and isopropyl alcohol.[1][2][3] Given that this compound has an even larger nonpolar surface area, it is expected to have excellent solubility in nonpolar solvents such as toluene and hexane, and good solubility in moderately polar solvents like chloroform and diethyl ether. Its solubility in polar protic solvents like ethanol and methanol would be comparatively lower.

Quantitative Solubility Data

As specific quantitative data for this compound is sparse, the following table is provided as a template for researchers to populate with experimentally determined values. For illustrative purposes, qualitative solubility descriptions based on chemical principles are included.

| Organic Solvent | Chemical Formula | Solvent Type | Expected Solubility of this compound |

| Hexane | C₆H₁₄ | Nonpolar Aprotic | Very High / Miscible |

| Toluene | C₇H₈ | Nonpolar Aprotic | Very High / Miscible |

| Chloroform | CHCl₃ | Polar Aprotic | High |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | High |

| Acetone | (CH₃)₂CO | Polar Aprotic | Moderate |

| Ethanol | C₂H₅OH | Polar Protic | Moderate to Low |

| Methanol | CH₃OH | Polar Protic | Low |

| Water | H₂O | Polar Protic | Insoluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the isothermal shake-flask method, a widely accepted technique for solid-liquid solubility measurements.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Glass vials with airtight screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a Nitrogen-Phosphorus Detector (GC-NPD) or a High-Performance Liquid Chromatograph with an Evaporative Light Scattering Detector (HPLC-ELSD))

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several glass vials. An amount that is clearly more than will dissolve should be used to ensure a saturated solution is formed.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C ± 0.1 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the minimum time required to achieve equilibrium.

-

-

Phase Separation:

-

After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant liquid using a syringe pre-heated to the experimental temperature to avoid precipitation.

-

Immediately filter the sample through a syringe filter (also at the experimental temperature) into a pre-weighed volumetric flask.

-

-

Quantification:

-

Accurately determine the mass of the collected filtrate.

-

Dilute the filtrate with the same solvent to a concentration suitable for the chosen analytical method.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument (e.g., GC or HPLC).

-

-

Calculation:

-

The solubility (S) can be calculated in g/100 mL using the following formula: S = (C × D × V) / m Where:

-

C = Concentration of the diluted sample (g/mL)

-

D = Dilution factor

-

V = Volume of the filtrate (mL)

-

m = Mass of the filtrate (g) (Assuming the density of the solvent is approximately 1 g/mL for conversion to g/100mL, or using the measured density of the filtrate for higher accuracy).

-

-

Visualizations

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on the intended application.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps of the experimental protocol described in Section 3.0.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise engineering of nanoparticles with controlled size, shape, and surface functionalities is paramount for their successful application in diverse fields, including drug delivery, diagnostics, and catalysis. Among the various chemical species utilized in nanoparticle synthesis, amines play a multifaceted and critical role. Their function extends beyond simple pH modifiers to encompass roles as reducing agents, capping agents, and shape-directing agents. The structural classification of amines into primary, secondary, and tertiary categories, based on the number of alkyl or aryl groups attached to the nitrogen atom, profoundly influences their reactivity and steric hindrance. This, in turn, dictates their specific impact on the nucleation and growth of nanoparticles. This technical guide provides a comprehensive analysis of the distinct roles of primary, secondary, and tertiary amines in nanoparticle synthesis, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Functions of Amines in Nanoparticle Synthesis

Amines are instrumental in the bottom-up synthesis of a wide array of nanoparticles, including noble metals, metal oxides, and quantum dots. Their primary functions can be categorized as follows:

-

Reducing Agents: Amines can reduce metal salt precursors to their zerovalent state, initiating the formation of nanoparticles. The reducing ability is influenced by the amine's structure and the reaction conditions.[1][2]

-

Capping and Stabilizing Agents: The lone pair of electrons on the nitrogen atom allows amines to coordinate to the surface of nascent nanoparticles. This coordination passivates the surface, preventing uncontrolled growth and aggregation. The alkyl chains of the amines provide steric hindrance, ensuring colloidal stability.[1]

-

Shape-Directing Agents: By selectively binding to specific crystallographic facets of a growing nanoparticle, amines can modulate the growth rates of different crystal faces, leading to anisotropic shapes such as nanorods, nanocubes, and nanoprisms.

-

Solvents: High-boiling-point amines can serve as solvents in high-temperature nanoparticle synthesis, such as in "hot-injection" methods.[1]

The efficacy of an amine in each of these roles is intrinsically linked to its classification as primary, secondary, or tertiary.

Comparative Analysis of Primary, Secondary, and Tertiary Amines

The differing number of substituents on the nitrogen atom leads to significant variations in the steric bulk and electronic properties of primary, secondary, and tertiary amines. These differences translate into distinct outcomes in nanoparticle synthesis.

Primary Amines

Primary amines (R-NH₂) are characterized by a single substituent on the nitrogen atom, leaving two hydrogen atoms. This structure imparts several key characteristics:

-

Strong Coordination: The relatively unhindered nature of the nitrogen atom allows for strong coordination to the nanoparticle surface. This strong binding is crucial for effective capping and stabilization.[3]

-

Anisotropic Growth: Primary amines have been shown to be particularly effective in directing the anisotropic growth of certain nanoparticles. For instance, in the synthesis of ZnO nanoparticles, primary amines promote the formation of nanorods by forming a hydrogen-bonding network on the nanoparticle surface.

-

Reducing Capability: Long-chain primary amines like oleylamine can act as both reducing and capping agents, simplifying synthesis protocols.

Secondary Amines

Secondary amines (R₂-NH) have two substituents on the nitrogen atom. Their intermediate steric hindrance leads to a different set of behaviors:

-

Weaker Coordination: The increased steric bulk compared to primary amines can lead to weaker coordination with the nanoparticle surface. This can result in the formation of more isotropic (spherical) nanoparticles as the facet-selective binding is less pronounced. In some cases, secondary amines have been shown to stabilize smaller nanoparticles compared to other amine types.

-

In-situ Generation: In some syntheses, secondary amines can be generated in situ from the reaction of precursors, subsequently acting as stabilizers.

Tertiary Amines

Tertiary amines (R₃-N) possess three substituents, resulting in the highest degree of steric hindrance around the nitrogen atom.

-

Weak Interaction: The significant steric hindrance of tertiary amines often leads to very weak interactions with the nanoparticle surface. This weak binding is generally insufficient to effectively stabilize nanoparticles, often resulting in the formation of aggregates.

-

Promoters: In some systems, tertiary amines can act as promoters, enhancing the yield of nanoparticles synthesized with other capping agents.

Quantitative Data Presentation

The following tables summarize the quantitative effects of primary, secondary, and tertiary amines on the synthesis of various nanoparticles as reported in the literature.

| Nanoparticle Type | Amine Type | Amine Example | Resulting Morphology | Average Size (nm) | Reference |

| ZnO | Primary | Dodecylamine | Nanorods | 5.0 ± 0.7 (diameter), 16 ± 7 (length) | |

| ZnO | Secondary | Di(dodecyl)amine | Isotropic Nanoparticles | 7.3 ± 1.1 | |

| ZnO | Tertiary | Tri(dodecyl)amine | Aggregates | - | |

| Ag | Aminosilane (Primary) | 3-aminopropyltrimethoxysilane (APS) | Spherical | ~5 | |

| Ag | Aminosilane (Secondary) | N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (AES) | Spherical | ~5 | |

| Ag | Aminosilane (Tertiary) | N-[3-(trimethoxysilyl)propyl]diethylenetriamine (ATS) | Spherical | ~5 | |

| Sulfur Quantum Dots | Primary | - | - | - | |

| Sulfur Quantum Dots | Secondary | Pyrrolidine | Spherical | 3 | |

| Sulfur Quantum Dots | Tertiary | - | - | - |

Note: The study on Ag nanoparticles using aminosilanes focused on the number of amine groups rather than a strict primary, secondary, tertiary comparison of single amine molecules. The study on sulfur quantum dots highlighted the successful synthesis using primary and secondary amines, with pyrrolidine (a secondary amine) yielding the smallest particles.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of nanoparticles using amines. Researchers should optimize the specific parameters based on the desired nanoparticle characteristics and the specific precursors used.

General Protocol for Amine-Mediated Gold Nanoparticle Synthesis

This protocol is adapted from a method utilizing primary amines as both reducing and stabilizing agents.

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Primary, secondary, or tertiary amine (e.g., oleylamine, dodecylamine, trioctylamine)

-

Toluene

-

Ethanol

Procedure:

-

In a three-necked flask equipped with a condenser and a magnetic stirrer, dissolve a specific amount of HAuCl₄·3H₂O in the chosen amine by sonication.

-

Inject a specific volume of toluene into the precursor solution.

-

Heat the mixture to a designated temperature (e.g., 120 °C) under magnetic stirring and maintain this temperature for a set duration (e.g., 1 hour). The color of the solution will change, indicating the formation of gold nanoparticles.

-

Cool the reaction mixture to room temperature.

-

Add ethanol to precipitate the nanoparticles.

-

Centrifuge the mixture to collect the nanoparticles.

-

Wash the nanoparticles several times with a mixture of ethanol and hexane to remove excess reagents.

-

Disperse the final gold nanoparticles in a suitable solvent.

Note: The concentration of the gold precursor, the type and concentration of the amine, the reaction temperature, and the reaction time are critical parameters that need to be optimized to control the size and shape of the resulting nanoparticles.

General Protocol for Amine-Mediated Silver Nanoparticle Synthesis

This protocol is based on the chemical reduction of a silver salt in the presence of an amine.

Materials:

-

Silver nitrate (AgNO₃)

-

Ethanol

-

Primary, secondary, or tertiary amine-containing molecule (e.g., aminosilanes)

Procedure:

-

Dissolve a specific amount of AgNO₃ in ethanol in a reaction flask with stirring at an elevated temperature (e.g., 60 °C).

-

Separately, prepare a solution of the chosen amine in ethanol.

-

Add the amine solution to the AgNO₃ solution under continuous stirring. The molar ratio of AgNO₃ to the amine is a critical parameter.

-

Allow the reaction to proceed for a specific duration, during which the formation of silver nanoparticles will be indicated by a color change.

-

Characterize the resulting nanoparticle solution using techniques such as UV-vis spectroscopy, TEM, and DLS to determine the size, shape, and stability of the nanoparticles.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key logical relationships and workflows in amine-mediated nanoparticle synthesis.

Caption: General workflow for amine-mediated nanoparticle synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Formation of gold nanoparticles using amine reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anisotropic growth of ZnO nanoparticles driven by the structure of amine surfactants: the role of surface dynamics in nanocrystal growth - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Didodecylamine: A Secondary Amine's Impact on Modern Chemical Synthesis and Material Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Didodecylamine, a secondary amine with the chemical formula (C₁₂H₂₅)₂NH, has emerged as a versatile and crucial component in a multitude of chemical applications. Its unique structure, featuring two long alkyl chains, imparts specific steric and electronic properties that are leveraged in nanoparticle synthesis, corrosion inhibition, and specialized organic reactions. This technical guide provides a comprehensive overview of the role of this compound, focusing on its function as a secondary amine in key chemical transformations and material fabrications. The document details experimental protocols, presents quantitative data for comparative analysis, and visualizes complex processes to facilitate a deeper understanding for researchers and professionals in the chemical and pharmaceutical sciences.

Role in Nanoparticle Synthesis: A Capping and Morphological Control Agent

This compound plays a critical role as a capping agent in the synthesis of various nanoparticles, where it controls particle growth, prevents aggregation, and influences the final morphology of the nanocrystals. The lone pair of electrons on the nitrogen atom of the secondary amine can coordinate to the surface of the growing nanoparticle, while the long dodecyl chains provide steric hindrance, stabilizing the nanoparticles in the reaction medium.

Synthesis of Perovskite Nanocrystals

In the synthesis of formamidinium lead bromide (FAPbBr₃) perovskite nanocrystals, this compound has been used as a shorter-chain amine ligand compared to the more commonly used oleylamine. This substitution has been shown to produce highly monodisperse nanocrystals with a high photoluminescence quantum yield (PLQY) of 98.1% and an ultranarrow full width at half maximum (FWHM) of 18.7 nm, emitting in the pure green spectrum at 530 nm.[1]

Morphological Control of ZnO Nanoparticles

The structure of the amine surfactant is a key factor in the controlled anisotropic growth of zinc oxide (ZnO) nanoparticles. While primary amines tend to lead to the formation of nanorods, the use of secondary amines like this compound results in the formation of isotropic nanoparticles.[2][3] This is attributed to the different surface dynamics and the nature of the adducts formed between the amine and the zinc precursor. Secondary amines exhibit surface adsorption with notable surface mobility, which does not favor directional growth.[2][3]

Experimental Protocol: Synthesis of FAPbBr₃ Perovskite Nanocrystals with this compound

This protocol is adapted from methodologies employing shorter-chain amine ligands for the synthesis of high-quality perovskite nanocrystals.

Materials:

-

Lead(II) bromide (PbBr₂)

-

Formamidinium bromide (FABr)

-

This compound

-

Octadecene (ODE)

-

Oleic acid

-

Toluene

-

Acetone

Procedure:

-

In a three-neck flask, dissolve PbBr₂ and this compound in ODE.

-

Degas the mixture under vacuum at 120°C for 1 hour.

-

Separately, dissolve FABr in a solution of oleic acid and ODE at 120°C under nitrogen flow.

-

Swiftly inject the hot FABr solution into the PbBr₂ solution under vigorous stirring.

-

After 5-10 seconds, rapidly cool the reaction mixture in an ice-water bath.

-

Add toluene to the crude solution and centrifuge to precipitate the nanocrystals.

-

Discard the supernatant and re-disperse the nanocrystals in a minimal amount of toluene.

-

Add acetone as an anti-solvent to precipitate the nanocrystals and centrifuge again.

-

Repeat the washing step twice more.

-

Finally, disperse the purified FAPbBr₃ nanocrystals in toluene for characterization.

Quantitative Data: Nanoparticle Synthesis

| Nanoparticle System | Role of this compound | Key Performance Metrics | Reference |

| FAPbBr₃ Perovskite | Capping Agent | PLQY: 98.1%Emission Peak: 530 nmFWHM: 18.7 nm | |

| ZnO | Morphological Control Agent | Isotropic nanoparticles |

Application in Corrosion Inhibition

Amine-based compounds are widely recognized for their efficacy as corrosion inhibitors for metals, particularly steel in acidic environments. The mechanism of inhibition involves the adsorption of the amine onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The nitrogen atom's lone pair of electrons plays a crucial role in the adsorption process.

While much of the specific quantitative data available is for the primary amine, dodecylamine, the principles of corrosion inhibition by long-chain amines are applicable to this compound. The presence of two long alkyl chains in this compound would be expected to create a more robust and hydrophobic protective layer.

Mechanism of Action

This compound adsorbs onto the metal surface through a combination of physisorption and chemisorption. The protonated amine in acidic solution can electrostatically interact with the negatively charged metal surface. Furthermore, the lone pair of electrons on the nitrogen atom can coordinate with the vacant d-orbitals of the iron atoms, leading to a stronger, chemisorptive bond. This adsorption process is often described by the Langmuir or Freundlich adsorption isotherms. The long dodecyl chains then orient away from the surface, creating a hydrophobic barrier that repels water and corrosive species.

Experimental Protocol: Evaluation of Corrosion Inhibition

This protocol outlines the potentiodynamic polarization method for assessing the corrosion inhibition efficiency of this compound.

Materials:

-

Carbon steel coupons

-

1 M Hydrochloric acid (HCl) solution

-

This compound

-

Acetone

-

Deionized water

-

Potentiostat with a three-electrode cell (working electrode: carbon steel coupon, reference electrode: saturated calomel electrode, counter electrode: platinum)

Procedure:

-

Mechanically polish the carbon steel coupons to a mirror finish, then degrease with acetone and rinse with deionized water.

-

Prepare a series of 1 M HCl solutions containing varying concentrations of this compound.

-

Immerse the carbon steel coupon (working electrode) in the test solution and allow the open-circuit potential to stabilize (typically 30-60 minutes).

-

Perform a potentiodynamic polarization scan from a cathodic potential to an anodic potential relative to the open-circuit potential at a slow scan rate (e.g., 1 mV/s).

-

Record the polarization curve and determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.

-

Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where i_corr_blank is the corrosion current density without the inhibitor and i_corr_inh is the corrosion current density with the inhibitor.

Quantitative Data: Corrosion Inhibition

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Method | Reference |

| Dodecylamine | Carbon Steel | 0.3 M HCl | >90% at 125 ppm | Potentiodynamic Polarization |

Role in Organic Synthesis: Catalysis and Reactivity

This compound's nature as a secondary amine allows it to participate in and catalyze a range of organic reactions.

Hydrodenitrogenation (HDN)

In the field of biofuel upgrading, the removal of nitrogen from bio-oils is a critical step. This compound has been studied as a model compound for the hydrodenitrogenation of secondary amines. Over a Pt/ZrO₂ catalyst, the HDN of this compound proceeds through a primary amine intermediate, ultimately yielding dodecane. The reaction is slower than the HDN of the corresponding primary amine, indicating that the secondary amine structure presents a greater challenge for C-N bond cleavage.

Phase Transfer Catalysis

While quaternary ammonium salts are the most common phase transfer catalysts, secondary amines can also play a role in facilitating the transfer of species between immiscible phases, particularly in the context of nanoparticle transfer from aqueous to organic phases. The amine group can interact with negatively charged species on the nanoparticle surface, and the long alkyl chains promote solubility in the organic phase.

Experimental Protocol: Hydrodenitrogenation of this compound

This protocol is based on the study of hydrodenitrogenation of C12-alkyl amines over a Pt/ZrO₂ catalyst.

Materials:

-

This compound

-

Decalin (solvent)

-

Pt/ZrO₂ catalyst

-

High-pressure batch reactor

Procedure:

-

Prepare a solution of this compound in decalin.

-

Load the this compound solution and the Pt/ZrO₂ catalyst into the high-pressure batch reactor.

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 80 bar).

-

Heat the reactor to the reaction temperature (e.g., 300°C) with stirring.

-

Maintain the reaction for the desired time, taking samples periodically for analysis.

-

Cool the reactor, depressurize, and collect the final product mixture.

-

Analyze the products by gas chromatography-mass spectrometry (GC-MS) to determine the conversion of this compound and the yield of dodecane and other products.

Quantitative Data: Hydrodenitrogenation

| Reactant | Catalyst | Temperature (°C) | Pressure (bar H₂) | Primary Product | Reference |

| This compound | Pt/ZrO₂ | 300 | 80 | Dodecane |

Visualizing the Role of this compound

Workflow for Nanoparticle Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. Anisotropic growth of ZnO nanoparticles driven by the structure of amine surfactants: the role of surface dynamics in nanocrystal growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anisotropic growth of ZnO nanoparticles driven by the structure of amine surfactants: the role of surface dynamics in nanocrystal growth - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: Physicochemical Properties of Didodecylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling point data for didodecylamine. It includes detailed experimental protocols for the determination of these core physical properties and a visualization of an experimental workflow where this compound is utilized.

Core Physical Properties of this compound

This compound, a secondary amine, is a significant compound in various research and industrial applications, including as a surfactant in nanoparticle synthesis. Accurate data on its physical properties, such as melting and boiling points, are crucial for its handling, application, and process optimization.

Data Presentation

The following table summarizes the reported melting and boiling points for this compound. It is important to note that the boiling point has been reported at reduced pressure.

| Physical Property | Value | Conditions |

| Melting Point | 53 °C | - |

| Melting Point | 45-49 °C | - |

| Boiling Point | 120-140 °C | at 0.5 Torr |

Experimental Protocols

While specific experimental details for the determination of this compound's melting and boiling points are not extensively published, standard methodologies for organic compounds are applicable. The following protocols describe common and reliable methods for these measurements.

Melting Point Determination: Capillary Method

The melting point of a solid can be determined with high precision using a capillary tube packed with the sample, which is then heated in a calibrated apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of dry this compound is placed on a clean, dry surface. If necessary, the sample is finely powdered using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.

-

Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus. The apparatus is switched on, and the sample is heated at a steady rate (e.g., 10-20 °C per minute) for an initial rapid determination.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Refined Measurement: For a more accurate determination, the process is repeated with a fresh sample, heating rapidly to about 15-20 °C below the previously observed melting point, and then reducing the heating rate to 1-2 °C per minute.

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

Procedure:

-

Sample Preparation: A small amount of liquid this compound (approximately 0.5 mL) is placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.

-

Assembly: The test tube is attached to a thermometer using a rubber band or a small piece of wire, ensuring the sample is level with the thermometer bulb.

-

Heating: The Thiele tube is filled with a high-boiling, non-flammable liquid (e.g., mineral oil) to a level above the side arm. The thermometer and test tube assembly are immersed in the oil.

-

Observation: The Thiele tube is gently heated at the side arm. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Boiling Point Determination: The heating is discontinued when a steady stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

Mandatory Visualization

This compound is frequently employed as a surfactant in the colloidal synthesis of nanoparticles. The following diagram illustrates a generalized experimental workflow for this process.

Caption: Workflow for nanoparticle synthesis using this compound.

The Amphiphilic Nature of Didodecylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: The Dual Personality of a Molecule

Didodecylamine, a secondary amine with the chemical formula [CH₃(CH₂)₁₁]₂NH, possesses a distinct amphiphilic character, a cornerstone of its utility in diverse scientific applications, from materials science to advanced drug delivery.[1] This dual nature stems from its molecular architecture: a polar secondary amine head group and two long, nonpolar dodecyl hydrocarbon tails.[2] This structure imparts the ability to interact with both aqueous (hydrophilic) and non-aqueous (lipophilic) environments, driving its self-assembly into complex supramolecular structures and its function as a potent surfactant and membrane-destabilizing agent.

The hydrophobic tails seek to minimize contact with water, leading to aggregation and the formation of structures like micelles or vesicles in aqueous solutions.[3][4] Conversely, the polar amine head can engage in hydrogen bonding and electrostatic interactions.[5] This amphiphilicity is fundamental to its role in the synthesis of nanomaterials, where it can act as a stabilizing agent, and in drug delivery systems, where it can be incorporated into lipid nanoparticles (LNPs) to facilitate the encapsulation and cellular uptake of therapeutic payloads.

Quantitative Characterization of Amphiphilicity

| Parameter | Description | Method of Determination / Calculation |

| Critical Micelle Concentration (CMC) | The concentration at which surfactant monomers in a solution begin to self-assemble into micelles. Below the CMC, surfactants exist primarily as individual molecules. Above the CMC, additional surfactant molecules form micelles. | Experimentally determined using techniques such as surface tensiometry, fluorescence spectroscopy, or dynamic light scattering. |

| Hydrophilic-Lipophilic Balance (HLB) | An empirical scale from 0 to 20 that indicates the degree of hydrophilicity or lipophilicity of a surfactant. A lower HLB value signifies a more lipophilic character, while a higher value indicates greater hydrophilicity. | Calculated using methods such as Griffin's method or Davies' method, which are based on the molecular weight of the hydrophilic and lipophilic portions of the molecule. |

Experimental Protocols for Characterization

The following are detailed protocols for the experimental determination of the critical micelle concentration (CMC) of this compound.

Determination of CMC by Surface Tensiometry

This method relies on the principle that surfactants reduce the surface tension of a liquid. As the concentration of the surfactant increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant.

Methodology:

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., a slightly acidic aqueous buffer to ensure protonation of the amine and solubility). From this stock, prepare a series of dilutions with varying concentrations of this compound, spanning a range expected to include the CMC.

-

Instrumentation: Utilize a surface tensiometer, such as a Du Noüy ring or Wilhelmy plate tensiometer.

-

Measurement:

-

Calibrate the tensiometer with a known standard (e.g., pure water).

-

Measure the surface tension of each this compound solution, starting from the lowest concentration.

-

Ensure the system reaches equilibrium before recording each measurement.

-

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The resulting plot will typically show two linear regions. The point of intersection of these two lines is the CMC.

-

Determination of CMC by Fluorescence Spectroscopy

This technique utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in polar and nonpolar environments. When micelles form, the hydrophobic probe partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence spectrum.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the fluorescent probe (e.g., pyrene in methanol).

-

Prepare a series of this compound solutions in an aqueous buffer.

-

Add a small, constant amount of the probe stock solution to each this compound solution, ensuring the final probe concentration is low enough to not self-aggregate.

-

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Excite the pyrene probe at an appropriate wavelength (e.g., ~335 nm).

-

Record the emission spectrum for each sample.

-

Monitor the change in the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum.

-

-

Data Analysis:

-

Plot the I₁/I₃ ratio as a function of the this compound concentration.

-

A sigmoidal curve is typically observed. The inflection point of this curve, or the intersection of the two linear portions, corresponds to the CMC.

-

Characterization of Micelle Size by Dynamic Light Scattering (DLS)

DLS is a technique used to measure the size distribution of particles in a solution. It can be used to confirm the formation of micelles above the CMC and to determine their hydrodynamic radius.

Methodology:

-

Sample Preparation: Prepare a solution of this compound at a concentration significantly above the determined CMC. Filter the solution to remove any dust or large aggregates.

-

Instrumentation: Utilize a dynamic light scattering instrument.

-

Measurement:

-

Place the sample in a clean cuvette and insert it into the instrument.

-

Allow the sample to equilibrate to the desired temperature.

-

Perform the DLS measurement, which involves illuminating the sample with a laser and analyzing the fluctuations in the scattered light intensity.

-

-

Data Analysis: The instrument's software will analyze the correlation function of the scattered light to calculate the diffusion coefficient of the particles, from which the hydrodynamic radius is determined using the Stokes-Einstein equation.

Role in Drug Delivery: The Proton Sponge Effect and Endosomal Escape

A significant application of this compound's amphiphilic nature is in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids (e.g., mRNA, siRNA). The secondary amine group of this compound plays a crucial role in the endosomal escape of the therapeutic payload, a process often explained by the "proton sponge" hypothesis.

Upon cellular uptake via endocytosis, the LNP is enclosed within an endosome. The endosomal compartment progressively acidifies, leading to the protonation of the secondary amine of this compound. This protonation leads to an influx of protons and counter-ions (like chloride ions) into the endosome to maintain charge neutrality. The accumulation of ions results in osmotic swelling and, eventually, the rupture of the endosomal membrane, releasing the LNP and its cargo into the cytoplasm where it can exert its therapeutic effect.

Visualizing the Process

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.

References

- 1. ジドデシルアミン ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C24H51N | CID 18157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pH effects on adsorption behavior and self-aggregation of dodecylamine at muscovite/aqueous interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bibliotekanauki.pl [bibliotekanauki.pl]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Promoting Crystal Growth of 2D Nanosheets with Didodecylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The controlled synthesis of two-dimensional (2D) nanomaterials is a cornerstone of advancing various scientific and technological fields, including electronics, catalysis, and nanomedicine. The morphology of these nanosheets—specifically their lateral dimensions and thickness—plays a critical role in determining their physicochemical properties and, consequently, their performance in various applications. Didodecylamine (DDA), a long-chain secondary amine, has emerged as a promising organic ligand for directing the anisotropic growth of 2D nanocrystals. Its role as a capping agent and shape-directing molecule allows for the tailored synthesis of 2D nanosheets with desired dimensions.

These application notes provide a comprehensive overview of the use of this compound in promoting the crystal growth of 2D nanosheets. We will delve into the underlying mechanisms, provide detailed experimental protocols for the synthesis of various 2D materials, and present quantitative data to illustrate the impact of this compound on nanosheet morphology.

Mechanism of Action: How this compound Promotes Anisotropic Growth

The primary mechanism by which this compound influences the crystal growth of 2D nanosheets is through its function as a capping agent that selectively binds to specific crystallographic facets of the growing nanocrystal. This selective adsorption alters the surface energies of different facets, thereby promoting growth in specific directions, leading to the formation of anisotropic structures like nanosheets.

Several factors contribute to the efficacy of this compound as a shape-directing agent:

-

Steric Hindrance: The two long dodecyl chains of the this compound molecule create significant steric hindrance. When the amine head group coordinates to the nanocrystal surface, these bulky alkyl chains can effectively block the addition of precursor monomers to that facet, thus slowing down its growth.

-

Selective Adsorption: this compound can exhibit preferential binding to certain crystal faces due to a combination of factors, including the density of surface atoms, surface energy, and the coordination chemistry of the metal cations on the surface. By passivating these specific facets, it encourages crystal growth to occur on other, less-protected facets, leading to the extension of the crystal in two dimensions.

-

Solvent and Reducing Agent: In many colloidal synthesis methods, long-chain amines like this compound can also function as a high-boiling-point solvent, providing a suitable medium for the reaction to occur at elevated temperatures. Furthermore, under certain conditions, amines can act as mild reducing agents, contributing to the reduction of metal precursors to their metallic state.

-

Coordination Complex Formation: this compound can form coordination complexes with the metal precursors in the reaction solution. This can modulate the reactivity of the precursors and control the rate of monomer addition to the growing nanocrystals, which is a crucial factor in achieving well-defined morphologies.

The interplay of these factors allows for the precise control over the nucleation and growth kinetics, ultimately resulting in the formation of 2D nanosheets with tailored thicknesses and lateral dimensions.

Experimental Protocols

The following are generalized protocols for the synthesis of different classes of 2D nanosheets using this compound. Researchers should note that optimal reaction conditions (e.g., temperature, time, precursor and ligand concentrations) may vary depending on the specific material and desired morphology.

Protocol 1: Synthesis of Lead Halide Perovskite Nanosheets

This protocol is adapted from the synthesis of formamidinium lead bromide (FAPbBr₃) nanocrystals, where shorter-chain amine ligands like this compound have been shown to yield high photoluminescence quantum yields.

Materials:

-

Lead(II) bromide (PbBr₂)

-

Formamidinium bromide (FABr)

-

This compound (DDA)

-

Oleic acid (OA)

-

1-octadecene (ODE)

-

Toluene (anhydrous)

-

Acetone

Procedure:

-

In a three-neck flask, combine PbBr₂ (e.g., 0.2 mmol), ODE (e.g., 10 mL), DDA (e.g., 1 mL), and OA (e.g., 1 mL).

-

Degas the mixture under vacuum at 120 °C for 1 hour.

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve FABr (e.g., 0.2 mmol) in dimethylformamide (DMF) (e.g., 1 mL) in a separate vial.

-

Rapidly inject the FABr solution into the hot reaction mixture at 160 °C.

-

Allow the reaction to proceed for 5-10 minutes.

-

Cool the reaction mixture rapidly in an ice bath.

-

Add acetone to the crude solution to precipitate the nanosheets.

-

Centrifuge the mixture and discard the supernatant.

-

Wash the precipitate with toluene and re-precipitate with acetone. Repeat this step twice.

-

Disperse the final nanosheet product in toluene for storage and characterization.

Protocol 2: Synthesis of Metal Sulfide (e.g., SnS₂) Nanosheets

This protocol is based on the thermal decomposition of a single-source precursor in the presence of this compound, which acts as a capping agent to control the morphology.

Materials:

-

Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

-

Thioacetamide (TAA)

-

This compound (DDA)

-

Diphenyl ether

Procedure:

-

In a three-neck flask, dissolve SnCl₄·5H₂O (e.g., 1 mmol) and TAA (e.g., 2 mmol) in diphenyl ether (e.g., 20 mL).

-

Add a specific amount of DDA (e.g., 0.5, 1.0, or 2.0 mL) to the solution.

-

Heat the mixture to 200 °C under an inert atmosphere with constant stirring.

-

Maintain the reaction temperature for 60 minutes.

-

After the reaction, cool the flask to room temperature.

-

Add excess ethanol to precipitate the SnS₂ nanostructures.

-

Collect the precipitate by centrifugation and wash it several times with ethanol and acetone.

-

Dry the final product in a vacuum oven at 60 °C overnight.

Protocol 3: Synthesis of Metal Oxide (e.g., ZnO) Nanosheets

This protocol illustrates a hydrothermal method where this compound can be used to direct the growth of ZnO nanostructures. While primary amines like dodecylamine are known to produce nanorods, the use of a secondary amine like this compound is expected to favor the formation of more sheet-like or isotropic structures.

Materials:

-

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

-

Sodium hydroxide (NaOH)

-

This compound (DDA)

-

Ethanol

-

Deionized water

Procedure:

-

Prepare a solution of Zn(CH₃COO)₂·2H₂O (e.g., 0.1 M) in a mixture of ethanol and deionized water (e.g., 1:1 v/v).

-

Prepare a separate solution of NaOH (e.g., 0.2 M) in ethanol.

-

In a Teflon-lined stainless-steel autoclave, add the zinc acetate solution and a specific amount of DDA (e.g., varying molar ratios with respect to the zinc precursor).

-

Slowly add the NaOH solution to the autoclave under vigorous stirring to form a milky suspension.

-

Seal the autoclave and heat it to 150 °C for 12 hours.

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the white precipitate by centrifugation.

-

Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final ZnO nanosheets in an oven at 80 °C for 4 hours.

Quantitative Data on the Effect of this compound

The concentration of this compound is a critical parameter that influences the final morphology of the 2D nanosheets. While comprehensive tabulated data for this compound across a wide range of materials is still an active area of research, the following tables summarize expected trends and data from related systems.

Table 1: Expected Effect of this compound Concentration on Nanosheet Dimensions

| This compound Concentration | Lateral Size | Thickness | Aspect Ratio | Morphology |

| Low | Small | Thick | Low | Isotropic nanoparticles or thick platelets |

| Medium | Large | Thin | High | Well-defined 2D nanosheets |

| High | Small to Medium | Very Thin | Variable | Nanosheets, potential for aggregation |

Table 2: Crystallite Size Variation of SnS₂ Nanoparticles with Different Alkylamines

Data adapted from studies on related alkylamines.